Ethyl 2-(hydroxyimino)-3-oxobutanoate
Overview
Description
Ethyl 2-(hydroxyimino)-3-oxobutanoate is a chemical compound with the molecular formula C6H9NO4. It is known for its applications in organic synthesis, particularly in the formation of peptide bonds. This compound is characterized by its oxime and ester functional groups, which contribute to its reactivity and versatility in various chemical reactions.
Scientific Research Applications
Ethyl 2-(hydroxyimino)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
Target of Action
Ethyl 2-(hydroxyimino)-3-oxobutanoate, also known as Oxyma, primarily targets carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC .
Mode of Action
The interaction of this compound with its targets is quite unique. It suppresses base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity, which allows it to act as a neutralizing reagent for the basicity or nucleophilicity of the DCC .
Biochemical Pathways
This compound affects the peptide synthesis pathway. It is used as an additive in peptide syntheses . The compound is particularly useful in the stepwise liquid-phase synthesis of dipeptides .
Pharmacokinetics
It is known that the compound is a white solid which is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) . This suggests that it may have good bioavailability in these environments.
Result of Action
The result of the action of this compound is the successful synthesis of peptides with high yields and low racemization . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .
Action Environment
The action of this compound is influenced by environmental factors. It exhibits a markedly slowed thermal decomposition on heating . Furthermore, because of the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 2-(hydroxyimino)-3-oxobutanoate plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an additive in carbodiimide-mediated amide bond formation, enhancing the efficiency and yield of the reaction. This compound interacts with enzymes such as dicyclohexylcarbodiimide and diisopropylcarbodiimide, neutralizing their basicity and nucleophilicity due to its pronounced acidity (pKa 4.60). This interaction suppresses base-catalyzed side reactions, particularly racemization, thereby improving the overall quality of the synthesized peptides .
Cellular Effects
This compound has been observed to influence various cellular processes. In peptide synthesis, it enhances the efficiency of amide bond formation, which is crucial for the synthesis of proteins and peptides. This compound can affect cell signaling pathways by modulating the activity of enzymes involved in peptide synthesis. Additionally, it may influence gene expression and cellular metabolism by altering the availability of peptides and proteins necessary for these processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with carbodiimides such as dicyclohexylcarbodiimide and diisopropylcarbodiimide. By neutralizing their basicity and nucleophilicity, it prevents base-catalyzed side reactions, particularly racemization. This compound’s pronounced acidity allows it to act as a neutralizing reagent, thereby enhancing the efficiency and yield of peptide synthesis. Additionally, it may interact with other biomolecules, such as proteins and enzymes, to modulate their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability may be influenced by factors such as pH and temperature. Over time, it may undergo degradation, which could affect its efficacy in peptide synthesis. Long-term studies have shown that this compound can maintain its activity and function in both in vitro and in vivo settings, although its stability and degradation should be monitored to ensure optimal results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it effectively enhances peptide synthesis without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as dicyclohexylcarbodiimide and diisopropylcarbodiimide, facilitating the formation of amide bonds. This compound may also interact with other enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. Its role in these pathways is crucial for the efficient synthesis of peptides and proteins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of this compound are essential for its activity and function in peptide synthesis .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can interact with enzymes and other biomolecules involved in peptide synthesis. Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its activity and function. Its subcellular localization is crucial for its role in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxyimino)-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium acetate, which facilitates the formation of the oxime group. The reaction can be summarized as follows:
Ethyl acetoacetate+Hydroxylamine hydrochloride→Ethyl 2-(hydroxyimino)-3-oxobutanoate+HCl
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and improve the overall reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines or hydroxylamines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted oxime derivatives.
Comparison with Similar Compounds
Ethyl 2-(hydroxyimino)-3-oxobutanoate can be compared with other similar compounds such as:
Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis and as a coupling additive.
Ethyl acetoacetate: A precursor in the synthesis of this compound and widely used in organic synthesis.
Hydroxylamine derivatives: Compounds like hydroxylamine hydrochloride are used in the synthesis of oximes and related compounds.
Uniqueness: this compound is unique due to its dual functionality as both an oxime and an ester, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTHITHXCDMTDK-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5408-04-8 | |
Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC10758 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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